Nanomolar TbNMT Inhibition: DDD85646 vs. NMT-IN-1
DDD85646 inhibits recombinant T. brucei N-myristoyltransferase (TbNMT) with an IC50 of 2 nM [1]. In direct comparison, the alternative NMT inhibitor NMT-IN-1 (compound 9) displays an IC50 of 31 μM against the same enzyme target, representing a >15,000-fold difference in potency [2].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) against TbNMT |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | NMT-IN-1: IC50 = 31 μM (31,000 nM) |
| Quantified Difference | >15,000-fold greater potency for DDD85646 |
| Conditions | Recombinant TbNMT enzyme assay |
Why This Matters
The extreme difference in potency dictates that DDD85646, not NMT-IN-1, is the appropriate tool compound for robust chemical validation of TbNMT in enzymatic and cellular assays.
- [1] Brand S, Cleghorn LA, McElroy SP, Robinson DA, Smith VC, Hallyburton I, et al. Discovery of a novel class of orally active trypanocidal N-myristoyltransferase inhibitors. J Med Chem. 2012;55(1):140-152. View Source
- [2] NMT-IN-1 product datasheet. Glpbio; 2025. View Source
